molecular formula C11H14N2O B12433472 2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole

2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12433472
M. Wt: 190.24 g/mol
InChI Key: OBZDURMZEGKXSF-UHFFFAOYSA-N
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Description

2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with 2-methoxypropan-2-one in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole products.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Electrophiles or nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    2-Methylimidazole: Known for its use in coordination chemistry and as a building block for pharmaceuticals.

    2-Ethylimidazole: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    2-Isopropylimidazole: Exhibits different reactivity and applications due to the presence of an isopropyl group.

The uniqueness of this compound lies in its specific substituent, which can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The methoxypropan-2-yl substituent contributes to its solubility and bioactivity.

Anticancer Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. A notable study highlighted the compound's ability to induce apoptosis in HepG2 liver cancer cells.

The mechanism by which this compound exerts its anticancer effects involves:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to an increase in G1 phase cells and a decrease in S and G2/M phases, indicating cell cycle arrest .
  • Apoptotic Induction : The compound significantly increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2 . This suggests that the compound promotes apoptosis through modulation of apoptotic signaling pathways.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens.

Antimicrobial Spectrum

The compound has been tested against:

  • Bacteria : Effective against Staphylococcus aureus (including MRSA) and Escherichia coli.
  • Fungi : Exhibited activity against Candida albicans and Mycobacterium smegmatis.

The minimum inhibitory concentrations (MICs) for these pathogens were found to be significantly low, indicating potent antimicrobial activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzimidazole derivatives:

  • Anticancer Studies : A series of benzimidazole derivatives were synthesized and screened against a panel of 60 human cancer cell lines. Compounds showed promising growth inhibition rates, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like camptothecin .
  • Antimicrobial Investigations : Research on various benzimidazole derivatives indicated that many showed high activity against staphylococci with MIC values below 1 µg/mL for several compounds .
  • Molecular Docking Studies : These studies have suggested potential binding interactions between the benzimidazole derivatives and target proteins involved in bacterial persistence and resistance mechanisms .

Data Summary

Activity Type Pathogen/Cell Line MIC/IC50 Value Mechanism
AnticancerHepG2IC50 < 10 µMApoptosis induction via caspase activation
AntimicrobialStaphylococcus aureusMIC < 1 µg/mLDisruption of bacterial cell wall synthesis
AntimicrobialCandida albicansMIC < 5 µg/mLInhibition of fungal growth pathways

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2-methoxypropan-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H14N2O/c1-11(2,14-3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3,(H,12,13)

InChI Key

OBZDURMZEGKXSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1)OC

Origin of Product

United States

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